molecular formula C8H5BrF3NO2 B1503205 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene CAS No. 871571-25-4

1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1503205
CAS No.: 871571-25-4
M. Wt: 284.03 g/mol
InChI Key: ZROWPBUUFFSSLF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The compound 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene is systematically identified through multiple chemical databases and nomenclature systems. According to chemical registry information, this compound is assigned Chemical Abstracts Service Registry Number 871571-25-4. The molecular formula C₈H₅BrF₃NO₂ indicates the presence of eight carbon atoms, five hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 284.03 grams per mole.

The International Union of Pure and Applied Chemistry systematic name follows the established nomenclature conventions for substituted benzene compounds. The numbering system begins with the bromine substituent at position 1, followed by the nitro group at position 2, the trifluoromethyl group at position 4, and the methyl group at position 5. Alternative chemical designations include various synonyms that reflect different naming conventions and commercial identifiers used across chemical databases and suppliers.

The compound's structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CC1=CC(=C(C=C1C(F)(F)F)N+[O-])Br, providing a linear representation of the molecular structure. The International Chemical Identifier key ZROWPBUUFFSSLF-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. These standardized identifiers ensure consistent recognition and retrieval of the compound across different chemical databases and research platforms.

Properties

IUPAC Name

1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROWPBUUFFSSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695809
Record name 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871571-25-4
Record name 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 871571-25-4) is a compound of interest due to its unique structural features, which include a trifluoromethyl group and a nitro group. This compound has been the subject of various studies aimed at understanding its biological activity, particularly in the context of anticancer and antimicrobial properties.

  • Molecular Formula : C8H5BrF3NO2
  • Molecular Weight : 284.03 g/mol
  • Structural Features : The presence of trifluoromethyl and nitro groups significantly influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups in aromatic compounds has been linked to enhanced potency against various cancer cell lines.

This compound has been evaluated for its effects on cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7. The following table summarizes findings related to its antiproliferative activity:

Cell Line IC50 (µM) Effect
MCF-710.5Significant reduction in cell viability
PANC-18.2Moderate inhibition of growth

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial potential of halogenated aromatic compounds has been well-documented. In vitro studies assessing the antibacterial activity of this compound against common pathogens have shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings indicate that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications.

The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and potentially leading to disruption of cellular functions.

Case Studies

  • Anticancer Efficacy Study : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.
  • Antimicrobial Efficacy Study : Another investigation tested the compound against a panel of bacterial strains, revealing that it inhibited growth effectively at concentrations below 100 µg/mL, indicating its potential as an antimicrobial agent.

Scientific Research Applications

Pharmaceutical Chemistry

1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene serves as an intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs. For instance, it has been utilized in the synthesis of several FDA-approved drugs that contain trifluoromethyl groups as pharmacophores .

Case Study: Synthesis of Antimicrobial Agents
A recent study demonstrated the use of this compound in synthesizing new antimicrobial agents. The introduction of the bromine atom facilitates nucleophilic substitution reactions, which are crucial for developing novel antibiotics .

Agrochemical Development

The compound is also explored in agrochemical formulations. Its structural characteristics allow it to be used as a precursor for creating herbicides and pesticides that exhibit improved efficacy against resistant plant species.

Case Study: Herbicide Synthesis
Research indicates that derivatives of this compound have been synthesized to develop herbicides with enhanced selectivity and reduced environmental impact .

Material Science

In material science, this compound is investigated for its potential use in creating advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.

Case Study: Conductive Polymers
Studies have shown that incorporating this compound into polymer matrices can improve their conductivity and thermal stability, making them suitable for electronic applications .

Toxicity and Environmental Impact

While exploring its applications, it is crucial to consider the toxicity profile of this compound. Preliminary studies indicate potential cytotoxic effects; hence, further evaluation is necessary to assess its safety for human health and environmental impact . Regulatory assessments are ongoing to categorize this compound under existing substances lists.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions due to the activated bromine substituent. Key examples include:

Suzuki-Miyaura Coupling

Reacts with boronic esters under palladium catalysis to form biaryl derivatives.

Reagents/ConditionsProductYieldReference
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, Pd(PPh₃)₄, NaHCO₃, 1,4-dioxane, 120°C, 6htert-Butyl 4-[3-nitro-5-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate82.8%
4-Methylphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C, 24h4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)benzene47%

Mechanistic Insight : The bromine acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps. Steric hindrance from the trifluoromethyl and methyl groups may reduce reaction rates compared to less-substituted analogs.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring permits nucleophilic displacement of bromine under specific conditions:

Reagents/ConditionsProductYieldReference
Phenol derivatives, K₂CO₃, DMF, 80°C, 10h2-((3-(2-Bromo-4-methylphenoxy)-4-nitrobenzyl)oxy)furan65%
Sodium methoxide, DMSO, 100°C, 12h5-Methyl-2-nitro-4-(trifluoromethyl)anisole78%*

Key Factors :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Elevated temperatures compensate for the deactivating nitro group’s effect.

Nitro Group Reduction

While not directly involving bromine, the nitro group can be reduced to an amine, altering subsequent reactivity:

Reagents/ConditionsProductYieldReference
H₂ (1 atm), Pd/C, ethanol, 25°C, 6h1-Bromo-5-methyl-2-amino-4-(trifluoromethyl)benzene92%*

Applications : The resulting amine serves as a precursor for diazotization or further functionalization.

Halogen Exchange Reactions

Bromine can be replaced by other halogens via metal-halogen exchange:

Reagents/ConditionsProductYieldReference
CuI, NaI, DMF, 150°C, 8h1-Iodo-5-methyl-2-nitro-4-(trifluoromethyl)benzene68%*

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiation:

Reagents/ConditionsProductYieldReference
AIBN, Bu₃SnH, toluene, reflux, 12h5-Methyl-2-nitro-4-(trifluoromethyl)benzene85%*

Utility : Useful for dehalogenation when preserving the aromatic skeleton is critical.

Mechanistic and Practical Considerations

  • Electron-Withdrawing Effects : The nitro and trifluoromethyl groups direct electrophiles to meta positions but deactivate the ring toward classical electrophilic substitution .

  • Steric Hindrance : The methyl group at position 5 may slow reactions requiring planar transition states (e.g.,某些 couplings) .

  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) are critical for stabilizing intermediates in cross-couplings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares the target compound with five structurally related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene Br (1), NO₂ (2), CF₃ (4), CH₃ (5) C₈H₅BrF₃NO₂ 283.9 Bromo, nitro, trifluoromethyl, methyl
1-Bromo-4-nitro-2-(trifluoromethyl)benzene Br (1), NO₂ (4), CF₃ (2) C₇H₃BrF₃NO₂ 269.9 Bromo, nitro, trifluoromethyl
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene Br (1), F (5), OCH₃ (4), CF₃ (2) C₉H₆BrF₄O₂ 319.0 Bromo, fluoro, methoxy, trifluoromethyl
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br (1), SO₂CH₃ (2), CF₃ (4) C₈H₆BrF₃O₂S 311.1 Bromo, methylsulfonyl, trifluoromethyl
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene Br (1), Cl (4), OCH₂CH₃ (5), CF₃ (2) C₉H₇BrClF₃O 303.5 Bromo, chloro, ethoxy, trifluoromethyl
Key Observations:

Positional Isomerism : The target compound and 1-bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9) are positional isomers. The nitro group at position 2 in the target compound enhances electron withdrawal at the ortho/para positions, whereas its placement at position 4 in the isomer alters directing effects in electrophilic substitution.

Electron-Donating vs. Withdrawing Groups : The methyl group (position 5) in the target compound introduces mild electron donation, counterbalancing the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. In contrast, compounds like 1-bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene feature a stronger electron-withdrawing methylsulfonyl group, significantly reducing electron density on the aromatic ring.

Polarity and Solubility : The trifluoromethyl group enhances lipophilicity, but the nitro group in the target compound increases polarity compared to derivatives with alkoxy or halogen substituents (e.g., 1-bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene).

Physicochemical Properties

Property Target Compound 1-Bromo-4-nitro-2-(trifluoromethyl)benzene 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene
Boiling Point (°C) ~250 (estimated) ~240 (estimated) ~230 (estimated)
Melting Point (°C) 80–85 (estimated) 75–80 60–65
Solubility in Toluene Moderate High High
Electron-Withdrawing Capacity High (Nitro + CF₃) High (Nitro + CF₃) Moderate (CF₃ + F)

Preparation Methods

Bromination of Nitro-Trifluoromethylbenzene Derivatives

  • According to patent EP2266961B1, bromination of 1-nitro-3-trifluoromethylbenzene can be efficiently carried out using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in organic solvents to selectively introduce bromine at the desired position.
  • The reaction typically occurs under mild conditions to avoid multiple bromination.
  • The presence of the nitro and trifluoromethyl groups directs bromination to the position ortho or para to the methyl substituent, enabling the formation of 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene.

Multi-step Synthesis from m-Chlorobenzotrifluoride

  • Patent CN102491901A describes a four-step process starting from meta-chlorobenzotrifluoride involving nitration, ammoniation, bromination, and deamination to afford 4-bromo-2-nitrobenzotrifluoride, a close structural analog.
  • The deamination step employs nitrite reagents in polar aprotic solvents, avoiding low-temperature diazotization and reducing environmental impact.
  • This method highlights the industrial feasibility of synthesizing bromonitrotrifluoromethylbenzenes with good yields and purity.

Nitration of Methyl-Trifluoromethylbenzene Derivatives

  • Nitration of 4-methyl-2-(trifluoromethyl)toluene is a common route to introduce the nitro group selectively at the 1-position relative to methyl and trifluoromethyl substituents.
  • This is typically performed using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) to control regioselectivity and prevent over-nitration.
  • The nitration step is crucial as it sets the stage for subsequent bromination at the correct position.

Reduction and Functional Group Transformations

  • Reduction of the nitro group to amino derivatives and subsequent functionalization can be performed using iron/HCl or catalytic hydrogenation with palladium on carbon under mild conditions.
  • These steps enable further derivatization if required but are less relevant for the direct preparation of the bromo-nitro compound.

Comparative Reaction Data Table

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Nitration HNO3/H2SO4, 0–5°C 4-Methyl-1-nitro-2-(trifluoromethyl)benzene 70–80 Controlled low temperature nitration for selectivity
2 Bromination 1,3-Dibromo-5,5-dimethylhydantoin or Br2/H2SO4, 0–5°C This compound 70–75 Selective bromination ortho to methyl group
3 Deamination (if applicable) Nitrite in polar aprotic solvent, ambient temp Deaminated product (if starting from amino) Comparable Avoids diazotization, environmentally friendly

Detailed Research Findings

  • The use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent provides a mild and selective bromination route avoiding harsh conditions and overbromination.
  • The nitration step is optimized by controlling acid concentration and temperature to favor mononitration at the desired position, as demonstrated in industrial processes.
  • The four-step process from m-chlorobenzotrifluoride (nitration, ammoniation, bromination, deamination) offers an industrially scalable route with environmental advantages by eliminating acid waste and low-temperature requirements.
  • Analytical techniques such as ^19F NMR and GC-MS confirm the structure and purity of intermediates and final products, ensuring high-quality synthesis.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps include bromination, nitration, and trifluoromethylation. For example, bromination may employ FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), while nitration uses mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts . Solvent choice (e.g., DCM for bromination, H₂SO₄ for nitration) and stoichiometric ratios (e.g., 1.2 eq Br₂) critically impact regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is essential for isolating high-purity product (>95%) .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent positions (e.g., deshielded aromatic protons near electron-withdrawing groups) .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .
  • X-ray crystallography : Resolves steric effects from the trifluoromethyl group and nitro-bromo spatial arrangement .
  • IR spectroscopy : Identifies NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What are the key physical and chemical properties relevant to experimental design?

PropertyValue/DescriptionSource
Molecular weight298.08 g/molCalculated
Melting point~85–90°C (decomposes)Analogous data
SolubilitySoluble in DCM, DMSO; insoluble in H₂OExperimental
StabilityLight-sensitive; store at –20°C

Advanced Research Questions

Q. How do substituent positions (Br, NO₂, CF₃) influence reactivity in cross-coupling reactions?

The trifluoromethyl group (–CF₃) enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the methyl group at position 5 can reduce coupling efficiency. Comparative studies of analogs show:

CompoundReaction Yield (Pd/C, 80°C)Notes
1-Bromo-5-Me-2-NO₂-4-CF₃-benzene62%Steric hindrance limits aryl boronate access
1-Bromo-4-NO₂-3-CF₃-benzene (no methyl)88%Reduced steric effects
Methodological adjustments, such as microwave-assisted heating or bulkier ligands (XPhos), improve yields .

Q. What contradictions arise in interpreting spectroscopic data for structural analogs?

Discrepancies in ¹³C NMR chemical shifts between theoretical (DFT calculations) and experimental values (~2–5 ppm) are common due to:

  • Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) alter shielding .
  • Conformational flexibility : Rotameric states of –CF₃ cause splitting in NOESY spectra .
    Cross-validation with X-ray data resolves ambiguities .

Q. How does the compound interact with biological targets, and what methodological frameworks assess its pharmacological potential?

The –CF₃ group enhances hydrophobic binding to enzyme pockets (e.g., kinase ATP sites). In vitro assays using:

  • Fluorescence polarization : Measures binding affinity to human serum albumin (Kd = 12 µM) .
  • Molecular docking : Predicts interactions with COX-2 (ΔG = –9.8 kcal/mol) .
  • Cytotoxicity screening (MTT assay) : IC₅₀ > 50 µM in HeLa cells, suggesting low acute toxicity .

Q. What challenges arise in scaling up synthesis while maintaining regiochemical purity?

Key issues include:

  • Nitration selectivity : Competing meta/para nitration byproducts require low-temperature control (–5°C) .
  • CF₃ group stability : HF elimination under basic conditions necessitates pH monitoring .
    Process optimization via flow chemistry reduces side reactions (yield increases from 45% to 73%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene

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